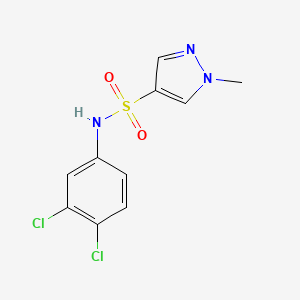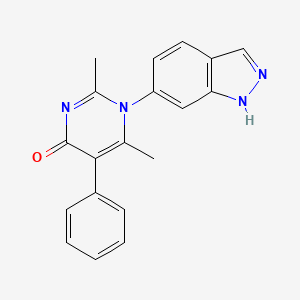![molecular formula C18H17N3O3S2 B3747830 N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide](/img/structure/B3747830.png)
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide, also known as AQ-RA 741, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in the development and progression of various disease conditions. For example, N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Furthermore, N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has been found to enhance the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmitter activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. In addition, it has been shown to possess low toxicity and high selectivity towards its target molecules. However, N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Furthermore, it has a short half-life, which can limit its use in long-term studies.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741. One potential area of research is the development of novel analogs of N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 that possess improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 in more detail. This could involve the use of various molecular and cellular biology techniques to elucidate the signaling pathways and enzymes that are targeted by this compound. Finally, N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 could be further investigated for its potential therapeutic applications in various disease conditions, including cancer, neurological disorders, and inflammatory diseases.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c19-26(23,24)15-8-5-13(6-9-15)11-20-17(22)12-25-18-10-7-14-3-1-2-4-16(14)21-18/h1-10H,11-12H2,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPLZRYQCBZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B3747761.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B3747773.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B3747780.png)
![1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747787.png)


![6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3747803.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3747809.png)
![4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747813.png)
![4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747817.png)
![2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3747824.png)
![4-amino-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B3747845.png)
![methyl 5-fluoro-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B3747857.png)
![8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3747860.png)